(2E,5E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-(o-tolylimino)thiazolidin-4-one
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Description
(2E,5E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-(o-tolylimino)thiazolidin-4-one, also known as EHT 1864, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. EHT 1864 has been shown to inhibit Rho GTPases, which are key regulators of cell migration and invasion.
Scientific Research Applications
Antidiabetic and Hypolipidemic Agents
Studies on thiazolidine derivatives highlight their antidiabetic and hypolipidemic activities. The structural moiety similar to (2E,5E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-(o-tolylimino)thiazolidin-4-one has been evaluated for its efficacy in treating conditions like diabetes and lipid disorders in genetically obese and diabetic mice. The research suggests the essential nature of certain substituents for substantial activity, with some compounds showing promising properties in terms of activity and toxicity (Sohda et al., 1982).
Antimicrobial Activity
The antimicrobial activity of thiazolidinone derivatives has been extensively studied. These compounds, including those with hydroxy, methoxy, nitro, and chloro groups on the benzene ring, have shown significant potency against various Gram-positive and Gram-negative bacteria. Their effectiveness against penicillin-resistant staphylococci positions them as potential agents for treating infections caused by drug-resistant microorganisms (Vicini et al., 2006).
Anticancer Activity
Thiazolidinone derivatives have been investigated for their anticancer properties, with studies demonstrating their ability to inhibit the growth of leukemia cell lines at submicromolar concentrations. These findings indicate the significant antileukemic activity of certain thiazolidinone compounds, which could contribute to the development of new anticancer therapies (Subtelna et al., 2020).
Nematicidal Agents
Research into methylene-bis-thiazolidinone derivatives has shown their potential as nematicidal agents, offering a novel approach to pest management in agriculture. The development of these compounds could lead to new strategies for controlling nematode infestations, which pose a significant threat to crops (Srinivas et al., 2008).
properties
IUPAC Name |
(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-methylphenyl)imino-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-3-24-16-10-13(8-9-15(16)22)11-17-18(23)21-19(25-17)20-14-7-5-4-6-12(14)2/h4-11,22H,3H2,1-2H3,(H,20,21,23)/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCDJCPFWFUXJK-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3C)S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3C)S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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